molecular formula C21H17NO4 B1213134 3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid

3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid

Cat. No. B1213134
M. Wt: 347.4 g/mol
InChI Key: ROHSXYKNRZDETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[3-(4-methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

Metabolic Pathways and Biological Activities

  • Phenolic compounds like 3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid are found in various foods and have significant biological activities. Their metabolism involves β-oxidation pathways and interactions with gut microbiota. This metabolism impacts key metabolic conditions like fatty liver and insulin resistance (Clifford et al., 2022).

Marine-Derived Fungal Compounds

  • Marine-derived fungi produce phenyl ether derivatives, including compounds structurally similar to 3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid. These compounds exhibit antioxidant activity and have potential therapeutic applications (Xu et al., 2017).

Corrosion Inhibition

  • Schiff bases derived from amino benzoic acid, including structures akin to 3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid, have been evaluated as corrosion inhibitors for steel. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Okey et al., 2020).

Antibacterial Properties

  • Schiff bases derived from 4-aminobenzoic acid, structurally similar to the mentioned compound, have been synthesized and evaluated for their antibacterial properties against various bacterial strains. This research highlights the potential use of such compounds in developing new antibacterial agents (Parekh et al., 2005).

Synthesis and Applications in Organic Chemistry

  • Research on the synthesis of triarylamine derivatives bearing hydrogen-bonding groups, including compounds similar to 3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid, contributes to the development of new materials with potential electronic applications (Murata & Lahti, 2007).

Phenolic Compounds in Plants

  • The isolation of phenolic compounds from plants, including those structurally related to the mentioned compound, helps in understanding their biological activities and potential therapeutic uses (Bader et al., 2011).

properties

Product Name

3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

3-[[3-(4-methoxyphenyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C21H17NO4/c1-26-19-10-8-14(9-11-19)15-4-2-5-16(12-15)20(23)22-18-7-3-6-17(13-18)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)

InChI Key

ROHSXYKNRZDETL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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